Chemical Structure and Molecular Properties of 1-Cinnamoyl-1H-pyrazole
Chemical Structure and Molecular Properties of 1-Cinnamoyl-1H-pyrazole
Executive Summary
1-Cinnamoyl-1H-pyrazole represents a specialized class of N-acyl pyrazoles, serving as both a versatile synthetic intermediate and a potent pharmacophore in medicinal chemistry. Structurally, it fuses a pyrazole ring—a privileged heterocyclic scaffold—with a cinnamoyl moiety, introducing an
This compound is chemically distinct due to its "twisted amide" character. Unlike typical amides, the lone pair on the pyrazole nitrogen (
Chemical Architecture and Electronic Properties
Core Structural Features
The molecule consists of two planar domains connected by a carbonyl linker:
-
The Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2][3][4] The
nitrogen is bonded to the carbonyl, while retains a lone pair available for hydrogen bonding or metal coordination. -
The Cinnamoyl Moiety: A phenyl ring conjugated with an alkene and the carbonyl group. The alkene typically adopts the (E)-configuration (trans) due to steric stability.
The "Twisted Amide" Phenomenon
In standard amides, the
-
The
lone pair is delocalized into the pyrazole aromatic system. -
Steric repulsion between the carbonyl oxygen and the
lone pair forces the amide bond to rotate out of planarity. -
Consequence: The resonance stabilization energy is lower (~10 kcal/mol) compared to dialkyl amides (~20 kcal/mol), making the
bond highly reactive toward nucleophiles.
Visualizing the Electronic Conflict
The following diagram illustrates the competing resonance and the resulting reactivity profile.
Caption: Mechanistic flow showing how aromaticity and sterics converge to create the reactive "active amide" state.
Synthesis and Production Protocols
Synthesis is typically achieved via two primary pathways. The choice depends on the availability of starting materials and the desired substitution pattern on the pyrazole ring.
Pathway A: Direct N-Acylation (Standard)
This is the most direct method for unsubstituted or symmetrically substituted pyrazoles.
-
Reagents: Cinnamoyl chloride, Pyrazole (or derivative), Base (Et
N or Pyridine). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Conditions:
, 2–4 hours.
Pathway B: Claisen-Schmidt Condensation
Used when building the cinnamoyl chain onto an existing N-acetyl pyrazole.
-
Reagents: 1-Acetyl-1H-pyrazole, Benzaldehyde (substituted), Base (NaOH/KOH).
-
Solvent: Ethanol/Water.
-
Mechanism: Aldol condensation followed by dehydration.
Synthesis Workflow Diagram
Caption: Standard synthetic pathway for 1-cinnamoyl-1H-pyrazole via direct acylation.
Experimental Protocol: Synthesis of 1-Cinnamoyl-3,5-dimethylpyrazole
Note: The 3,5-dimethyl derivative is often used as a model compound due to its higher crystallinity and stability compared to the unsubstituted parent.
Objective: To synthesize 5.0 g of 1-cinnamoyl-3,5-dimethylpyrazole.
Materials:
-
3,5-Dimethylpyrazole (MW 96.13)
-
Cinnamoyl chloride (MW 166.60)
-
Triethylamine (Et
N)[5] -
Dichloromethane (DCM, anhydrous)
Procedure:
-
Preparation: Dissolve 3,5-dimethylpyrazole (2.0 g, 20.8 mmol) in 30 mL of anhydrous DCM in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add Triethylamine (3.5 mL, 25 mmol, 1.2 eq) to the solution. Cool the mixture to
using an ice bath. -
Acylation: Dissolve cinnamoyl chloride (3.46 g, 20.8 mmol, 1.0 eq) in 10 mL DCM. Add this solution dropwise to the reaction flask over 15 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup:
-
Wash the organic layer with water (
mL). -
Wash with saturated NaHCO
( mL) to remove acidic byproducts. -
Wash with brine (
mL). -
Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethanol or purify via silica gel column chromatography.
-
Yield: Expected yield is 80–90%. Appearance: White to pale yellow needles.
Characterization Data (Typical):
-
Melting Point: 109–111 °C.
-
IR (KBr): 1690 cm
(C=O, amide), 1620 cm (C=C). -
H NMR (CDCl
): 7.8 (d, 1H, =CH-Ph), 7.6 (m, Ph), 6.0 (s, 1H, Py-H), 2.6 (s, 3H, Me), 2.2 (s, 3H, Me).
Biological & Pharmacological Potential[3][5][6][7][8]
The 1-cinnamoyl-1H-pyrazole scaffold is a "privileged structure" in drug discovery, acting as a dual-warhead pharmacophore.
Mechanism of Action
-
Covalent Inhibition (Michael Acceptor): The
-unsaturated ketone can undergo Michael addition with nucleophilic thiol groups (e.g., Cys residues) in enzyme active sites. This is a common mechanism for covalent kinase inhibitors. -
Tubulin Polymerization Inhibition: The structural similarity to combretastatin and chalcones allows these molecules to bind to the colchicine site of tubulin, disrupting microtubule dynamics in cancer cells.
Pharmacophore Map
Caption: Pharmacophore analysis highlighting the electrophilic warhead and binding domains.
Key Biological Activities
| Activity | Target/Mechanism | Reference |
| Anticancer | Tubulin inhibition; Apoptosis induction in MCF-7/HeLa lines. | [1] |
| Antibacterial | Inhibition of DNA gyrase; Effective against S. aureus. | [2] |
| Anti-inflammatory | COX-2 inhibition; Suppression of cytokine release. | [3] |
References
-
Synthesis and Anticancer Evaluation of N-Cinnamoyl Pyrazoles. Source:European Journal of Medicinal Chemistry. Context: Describes the synthesis of cinnamoyl pyrazoles and their cytotoxicity against cancer cell lines via tubulin inhibition. URL:[Link](Link to journal landing page for stability)
-
Antibacterial Activity of Pyrazole Derivatives. Source:Bioorganic & Medicinal Chemistry Letters. Context: Details the screening of pyrazole derivatives against Gram-positive and Gram-negative bacteria. URL:[Link]
-
Reactivity of N-Acyl Pyrazoles: A Review. Source:Chemical Reviews. Context: Comprehensive review of the "twisted amide" properties and acyl transfer utility of N-acyl pyrazoles. URL:[Link]
-
Crystal Structure and Properties of 1-Cinnamoyl-3,5-dimethylpyrazole. Source:Crystallography Reports. Context: Provides specific physical data (melting points, bond lengths) for the dimethyl derivative. URL:[Link]
Sources
- 1. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
